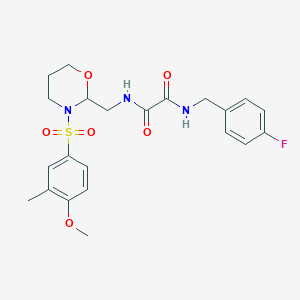

![molecular formula C22H21ClN4O4S B2449072 N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 905775-05-5](/img/structure/B2449072.png)

N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

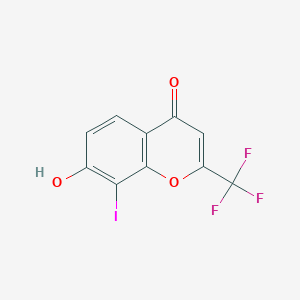

The compound is a complex organic molecule with several functional groups. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . The compound also has a 1,3,4-thiadiazole ring, which is a type of heterocycle often found in pharmaceuticals .

Molecular Structure Analysis

The compound’s structure includes an indole ring and a 1,3,4-thiadiazole ring. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 1,3,4-thiadiazole ring is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. They can participate in electrophilic substitution reactions, and their inherent functional groups can undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, indole-3-carbaldehyde, a related compound, has a molecular formula of C9H7NO and a molar mass of 145.161 g·mol−1 .Scientific Research Applications

Novel Synthesis and Applications

Synthetic Versatility of Isatins

Isatins, including compounds with structural similarities to the one you've mentioned, have been highlighted for their synthetic versatility. They serve as crucial substrates for synthesizing a wide array of heterocyclic compounds, which may have potential applications in drug synthesis. For example, the synthesis of novel heterocyclic spiro derivatives from isatin extracted from Couroupita guianesis demonstrates the compound's utility as a raw material for creating pharmacologically relevant entities (Tripathi & Sonawane, 2013).

Anti-inflammatory and Drug Design

The design and synthesis of indole acetamide derivatives, including those with similar structures to the compound , have been explored for anti-inflammatory applications. Molecular docking and geometry optimization studies suggest these compounds' potential in targeting specific domains relevant to inflammation, showcasing their promise in medicinal chemistry (Al-Ostoot et al., 2020).

Structural Analysis and Optimization

Crystal Structure Analysis

The study of compounds with the 1,3,4-thiadiazol moiety has revealed intricate details about their crystal structures and intermolecular interactions. These analyses not only contribute to our understanding of their structural configurations but also inform their chemical reactivity and potential for forming more complex derivatives (Boechat et al., 2011).

Molecular Docking and Antimicrobial Activity

Research into indole acetamide derivatives, similar to the compound of interest, involves molecular docking to understand their interactions with biological targets. Such studies are crucial for designing compounds with specific antimicrobial activities, highlighting the importance of structural optimization in developing new therapeutic agents (Olomola et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Indole derivatives are known to exhibit various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities .

Future Directions

properties

IUPAC Name |

N-[4-acetyl-1'-[3-(2-chlorophenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O4S/c1-14(28)24-21-25-27(15(2)29)22(32-21)16-8-3-5-10-18(16)26(20(22)30)12-7-13-31-19-11-6-4-9-17(19)23/h3-6,8-11H,7,12-13H2,1-2H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUYQJNHOZQOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CCCOC4=CC=CC=C4Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

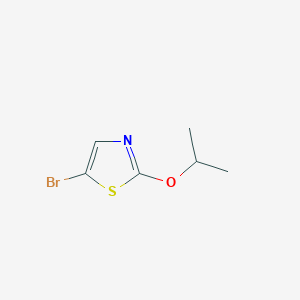

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2448992.png)

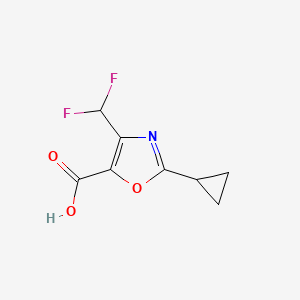

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)

![2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2448998.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2449005.png)

![2-Methyl-4-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2449006.png)

![N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)

![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)